REACTION_CXSMILES
|
O=[C:2]1[N:6]([CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:5][CH:4]([CH2:14][NH:15][CH2:16][C:17]([F:20])([F:19])[F:18])[CH2:3]1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.[OH-].[Na+]>O1CCCC1>[C:8]1([CH2:7][N:6]2[CH2:2][CH2:3][CH:4]([CH2:14][NH:15][CH2:16][C:17]([F:20])([F:18])[F:19])[CH2:5]2)[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:1.2.3.4.5.6,8.9|
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Name
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5-oxo-1-(phenylmethyl)-N-(2,2,2-trifluoroethyl)-3-pyrrolidinemethanamine
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Quantity
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8.5 g
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Type
|
reactant
|
Smiles
|
O=C1CC(CN1CC1=CC=CC=C1)CNCC(F)(F)F
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
3.22 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.2 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
9.6 mL
|
Type
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reactant
|
Smiles
|
O
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Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The reaction was refluxed two hours
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Duration
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2 h
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Type
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TEMPERATURE
|
Details
|
The reaction was cooled in an ice bath
|
Type
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FILTRATION
|
Details
|
The precipitated salts were filtered
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Type
|
WASH
|
Details
|
washed with hot ethanol
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Type
|
CONCENTRATION
|
Details
|
The combined filtrates were concentrated under reduced pressure
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed at reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CN1CC(CC1)CNCC(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |